REACTION_SMILES
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[C:5](#[N:6])[CH2:7][c:8]1[cH:9][cH:10][c:11]([NH:14][C:15]([CH3:16])=[O:17])[cH:12][cH:13]1.[CH3:18][C:19]([O:20][C:21](=[O:22])[CH3:23])=[O:24].[OH:1][N+:2]([O-:3])=[O:4]>>[O-:1][N+:2](=[O:4])[c:10]1[cH:9][c:8]([CH2:7][C:5]#[N:6])[cH:13][cH:12][c:11]1[NH:14][C:15]([CH3:16])=[O:17]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)Nc1ccc(CC#N)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])O
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Name
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Type
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product
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Smiles
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CC(=O)Nc1ccc(CC#N)cc1[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |